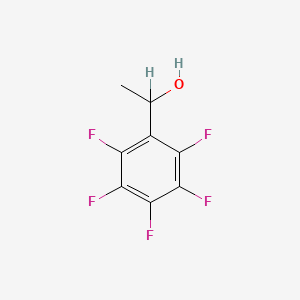

1-(Pentafluorophenyl)ethanol

Description

The exact mass of the compound 1-(Pentafluorophenyl)ethanol is 212.02605559 g/mol and the complexity rating of the compound is 186. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97014. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Pentafluorophenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pentafluorophenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3,4,5,6-pentafluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O/c1-2(14)3-4(9)6(11)8(13)7(12)5(3)10/h2,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUNHWKTLDBPLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=C(C(=C1F)F)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50997214 | |

| Record name | 1-(Pentafluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50997214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

830-50-2, 7583-08-6, 75853-08-6 | |

| Record name | 1-(Pentafluorophenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=830-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentafluoro-alpha-methylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 830-50-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Pentafluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50997214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-pentafluoro-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(Pentafluorophenyl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7583-08-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 1-(Pentafluorophenyl)ethanol – Chemical Properties, Reactivity, and Synthetic Applications

Executive Summary

1-(Pentafluorophenyl)ethanol (CAS: 830-50-2) represents a specialized class of fluorinated building blocks where the electron-deficient perfluorophenyl ring significantly alters the reactivity of the benzylic alcohol.[1][2] Unlike non-fluorinated benzyl alcohol (

Part 1: Electronic Structure & Physicochemical Profile

The introduction of five fluorine atoms creates a strong electron-withdrawing inductive effect (-I) and a quadrupole moment that reverses the typical electronic landscape of the benzene ring.

The "Fluorine Effect" on Reactivity[1]

-

Acidity Enhancement: The perfluorinated ring stabilizes the alkoxide anion, lowering the

by approximately 2 logarithmic units compared to benzyl alcohol. This allows deprotonation by weaker bases (e.g., -

Quadrupole Interactions: The

group possesses a positive electrostatic potential at the ring center, facilitating -

Lipophilicity: The C-F bond increases logP, enhancing membrane permeability in drug discovery contexts while blocking metabolic oxidation at the ring positions.

Comparative Data Table

| Property | Benzyl Alcohol | 1-(Pentafluorophenyl)ethanol | Impact on Reactivity |

| Formula | Higher molecular weight/density. | ||

| Ring Electronics | Electron-rich ( | Electron-deficient ( | Enables |

| Acidity ( | ~15.4 | ~13.1 (Predicted) | Facile etherification/esterification. |

| Hammett | 0.00 | High positive value | Destabilizes carbocation intermediates. |

| Metabolic Stability | Low (Ring oxidation) | High (Blocked positions) | Bioisostere utility. |

Part 2: Synthetic Pathways & Reactivity Map

The synthesis of 1-(pentafluorophenyl)ethanol typically proceeds via organometallic addition or ketone reduction. However, its downstream reactivity is defined by two distinct zones: the Side Chain (Alcohol) and the Ring (Para-Fluorine).

Visualization: Synthesis and Reactivity Flow

The following diagram illustrates the primary synthetic route via Grignard addition and the divergent reactivity pathways available to the final product.

Figure 1: Synthetic workflow showing the Grignard formation and subsequent divergent reactivity pathways (SNAr vs. Biocatalysis).

Part 3: Detailed Reactivity Profile

Nucleophilic Aromatic Substitution ( )

Unlike standard benzyl alcohols, the

-

Mechanism: Addition-Elimination via a Meisenheimer complex.

-

Scope: Reaction with amines, thiols, or alkoxides leads to 4-substituted-2,3,5,6-tetrafluorophenyl ethanol derivatives [1].

-

Control: To preserve the alcohol and modify the ring, the hydroxyl group often requires transient protection (e.g., TBS-ether) to prevent self-reaction or competing deprotonation.

Enzymatic Kinetic Resolution (EKR)

The high symmetry of the

-

Selectivity: CAL-B typically favors the acylation of the (

)-enantiomer, leaving the ( -

E-Value: Enantiomeric ratios (

) often exceed 200 due to the rigid binding of the perfluorinated ring in the hydrophobic pocket of the enzyme [2].

Part 4: Experimental Protocols

Protocol A: Grignard Synthesis of 1-(Pentafluorophenyl)ethanol

Self-Validating Step: The formation of pentafluorophenylmagnesium bromide is exothermic but difficult to initiate. Success is validated by a persistent color change (darkening) and self-sustained reflux.

Reagents:

-

Bromopentafluorobenzene (1.0 equiv)

-

Magnesium turnings (1.1 equiv, oven-dried)

-

Acetaldehyde (1.2 equiv)

-

Diethyl ether (anhydrous)

Methodology:

-

Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and a crystal of iodine. Dry stir for 5 mins to activate the surface.

-

Initiation: Add 10% of the bromide solution in

. Heat gently with a heat gun until the iodine color fades and the solution becomes turbid/grey. Critical: Do not add the rest of the bromide until this initiation is confirmed. -

Addition: Dropwise add the remaining bromide solution to maintain a gentle reflux. Stir for 1 hour post-addition.

-

Carbonyl Addition: Cool to 0°C. Add acetaldehyde solution dropwise. The mixture will become viscous (magnesium alkoxide formation).[3]

-

Quench: Pour into ice-cold saturated

. Extract with ether, dry over -

Purification: Distillation or flash chromatography (Hexane/EtOAc).

Protocol B: Lipase-Mediated Kinetic Resolution

Self-Validating Step: Monitor reaction progress via chiral HPLC or GC. The reaction should be stopped exactly at 50% conversion to maximize enantiomeric excess (

Figure 2: Kinetic Resolution workflow using CAL-B.

Methodology:

-

Setup: Dissolve racemic 1-(pentafluorophenyl)ethanol (10 mmol) in dry hexane or MTBE.

-

Catalyst: Add Novozym 435 (immobilized CAL-B, 20 mg/mmol).

-

Acyl Donor: Add Vinyl Acetate (3.0 equiv). The use of vinyl ester makes the reaction irreversible (tautomerization of vinyl alcohol byproduct).

-

Incubation: Shake at 30-40°C. Monitor via Chiral GC (e.g., CP-Chirasil-Dex CB column).

-

Termination: Filter off the enzyme beads when conversion reaches 49-50%.

-

Workup: Evaporate solvent. Separate the (

)-alcohol from the (

References

-

Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes and Tetrapyrroles. Source: National Institutes of Health (PubMed) URL:[Link]

-

Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica. Source: National Institutes of Health (PubMed) URL:[Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. Source: Master Organic Chemistry URL:[Link]

Sources

A Comprehensive Technical Guide to the Physical Properties of 1-(Pentafluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-(Pentafluorophenyl)ethanol in Modern Chemistry

1-(Pentafluorophenyl)ethanol is a fluorinated organic compound that has garnered significant interest across various scientific disciplines, including medicinal chemistry, materials science, and synthetic organic chemistry. The presence of the pentafluorophenyl group imparts unique electronic properties, enhanced metabolic stability, and increased lipophilicity to molecules, making it a valuable building block in the design of novel pharmaceuticals and advanced materials.[1][2] Its utility as a chiral secondary alcohol also allows for its use in asymmetric synthesis and as a precursor to a wide array of derivatives. A thorough understanding of its fundamental physical properties, such as melting and boiling points, is paramount for its effective handling, purification, and application in research and development.

This technical guide provides an in-depth analysis of the physical properties of 1-(pentafluorophenyl)ethanol, with a focus on its melting and boiling points. We will delve into the experimental determination of these properties, offering detailed, field-proven protocols and explaining the scientific principles that underpin these methodologies.

Physicochemical Properties of 1-(Pentafluorophenyl)ethanol

The accurate determination of physical constants is a cornerstone of chemical characterization, providing a reliable indication of a compound's purity. For 1-(pentafluorophenyl)ethanol, slight variations in reported values for melting and boiling points can be observed in the literature and commercial supplier data. These discrepancies can arise from differences in the purity of the sample, the experimental method employed for determination, and the pressure at which the boiling point is measured.

Data Summary: Melting and Boiling Points

The following table summarizes the reported physical properties of 1-(pentafluorophenyl)ethanol from various sources. It is crucial for researchers to consider the potential for such variations when working with this compound.

| Physical Property | Reported Value(s) | Pressure (for Boiling Point) | Source(s) |

| Melting Point | 32 °C | N/A | [1][3][4] |

| 34-37 °C | N/A | [5][6] | |

| Boiling Point | 68-70 °C | 30 mmHg | [1] |

| 102-103 °C | 30 mmHg | [5][6] |

The observed range in the melting point (32 °C to 34-37 °C) may be attributed to the presence of minor impurities or polymorphic forms of the crystalline solid. Similarly, the notable difference in the reported boiling points at the same reduced pressure (30 mmHg) highlights the importance of careful experimental determination and reporting of all relevant conditions.

Experimental Determination of Physical Properties: A Validating Approach

To ensure the integrity of experimental work, it is often necessary to verify the physical properties of starting materials. The following section provides detailed, step-by-step protocols for the accurate determination of the melting and boiling points of 1-(pentafluorophenyl)ethanol. These protocols are designed to be self-validating, with an emphasis on procedural accuracy and the rationale behind each step.

Protocol 1: Melting Point Determination via the Capillary Method

The capillary method is a widely accepted technique for the precise determination of a substance's melting point.[7] A small, finely powdered sample is heated in a capillary tube, and the temperature range over which the substance transitions from a solid to a liquid is observed. A narrow melting point range is indicative of high purity.[7]

Methodology:

-

Sample Preparation:

-

Ensure the 1-(pentafluorophenyl)ethanol sample is completely dry and finely powdered. If the sample is in larger crystals, gently crush it on a clean, dry watch glass using a spatula.

-

Take a capillary tube sealed at one end and tap the open end into the powdered sample.

-

Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.

-

-

Apparatus Setup:

-

Utilize a calibrated melting point apparatus.

-

Insert the capillary tube into the sample holder of the apparatus.

-

Ensure a clear line of sight to the sample through the magnifying lens.

-

-

Measurement:

-

Set the initial heating rate to be rapid to approach the expected melting point (around 30 °C).

-

Approximately 10-15 °C below the anticipated melting point, reduce the heating rate to 1-2 °C per minute.[8] A slow heating rate is critical for an accurate determination.[9]

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue to heat slowly and record the temperature at which the last crystal melts (the completion of melting).

-

The recorded melting point should be reported as a range from the onset to the completion of melting.

-

-

Validation and Repetition:

-

Perform the determination in triplicate with fresh samples and new capillary tubes for each measurement to ensure reproducibility.[9]

-

Workflow for Melting Point Determination

Caption: Logic for Micro-Boiling Point Determination.

Expert Insights and Troubleshooting

-

Purity and Melting Point Depression: The presence of impurities will typically cause a depression and broadening of the melting point range. [7]If a wide melting range is observed, purification of the 1-(pentafluorophenyl)ethanol sample, for instance by recrystallization or distillation, is recommended.

-

Accurate Temperature Reading: Ensure the thermometer bulb is correctly positioned in both melting and boiling point determinations to obtain an accurate reading of the sample's temperature.

-

Controlled Heating: A slow and steady heating rate near the transition point is the most critical factor for an accurate determination in both protocols. [9]Rushing this step is a common source of error.

-

Pressure Fluctuation: During a reduced pressure boiling point determination, ensure the vacuum is stable. Fluctuations in pressure will lead to an inaccurate and non-reproducible boiling point.

Conclusion

A precise understanding and experimental verification of the physical properties of 1-(pentafluorophenyl)ethanol are fundamental for its successful application in research and development. This guide has provided a comprehensive overview of its melting and boiling points, detailed protocols for their determination, and expert insights to ensure accurate and reliable results. By adhering to these methodologies, researchers can confidently characterize this important fluorinated compound and integrate it into their synthetic and developmental workflows.

References

-

LookChem. 1-(Pentafluorophenyl)ethanol. [Link]

-

Wikipedia. 1-Pentanol. [Link]

-

experiment (1) determination of melting points. (2021-09-19). [Link]

-

Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. (2021-07-16). [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound. [Link]

-

Melting point determination. [Link]

-

Chemistry LibreTexts. (2022-05-05). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

Chemistry LibreTexts. (2022-04-07). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

SSERC. Melting point determination. [Link]

-

JoVE. (2020-03-26). Video: Boiling Points - Procedure. [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. [Link]

-

Greatwall Process and Control. (2023-12-25). How to Purify Ethanol: A Comprehensive Guide for Industrial Applications. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 830-50-2: 1-(Pentafluorophenyl)ethanol | CymitQuimica [cymitquimica.com]

- 3. 1-(Pentafluorophenyl)ethanol | 830-50-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 1-(Pentafluorophenyl)ethanol | 830-50-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. lookchem.com [lookchem.com]

- 6. 1-(PENTAFLUOROPHENYL)ETHANOL, 97 | 830-50-2 [amp.chemicalbook.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. davjalandhar.com [davjalandhar.com]

Understanding the Chirality of 1-(Pentafluorophenyl)ethanol

Content Type: Technical Guide | Audience: Medicinal Chemists & Process Engineers

Executive Summary

1-(Pentafluorophenyl)ethanol (PfP-ethanol) represents a specialized class of chiral benzylic alcohols where the phenyl ring is fully substituted with fluorine atoms. Unlike its non-fluorinated analog (1-phenylethanol), PfP-ethanol exhibits inverted quadrupole moments and significantly enhanced acidity at the benzylic hydroxyl group.

This guide addresses the stereochemical challenges posed by the perfluorinated ring. It provides a validated framework for synthesizing, resolving, and analyzing the enantiomers of PfP-ethanol, focusing on the electronic perturbations that dictate catalyst selection and analytical separation.

The Fluorine Influence: Stereoelectronic Mechanics

To manipulate the chirality of PfP-ethanol, one must first understand how the pentafluorophenyl (

Electronic Inversion (The -Hole)

The high electronegativity of the five fluorine atoms reverses the quadrupole moment of the aromatic ring.

-

Phenyl Ring: Electron-rich face (

), Electron-poor edge ( -

Pentafluorophenyl Ring: Electron-poor face (

), Electron-rich edge (

Impact on Chirality: This electron deficiency creates a "

Acidity and Reactivity

The electron-withdrawing inductive effect (-I) of the

-

Implication for Synthesis: The alkoxide intermediate is more stable, making the alcohol a better leaving group but a weaker nucleophile in esterification reactions.

-

Implication for Racemization: The benzylic proton is more acidic, increasing the risk of base-catalyzed racemization during workup.

Routes to Enantiopurity[1][2][3]

Two primary pathways exist for obtaining enantiopure PfP-ethanol: Asymmetric Transfer Hydrogenation (ATH) and Enzymatic Kinetic Resolution (EKR) .

Comparative Analysis

| Feature | Path A: Asymmetric Transfer Hydrogenation (ATH) | Path B: Enzymatic Kinetic Resolution (EKR) |

| Precursor | 2',3',4',5',6'-Pentafluoroacetophenone | Racemic 1-(Pentafluorophenyl)ethanol |

| Catalyst | Ru(II)-TsDPEN (Noyori-Ikariya type) | Candida antarctica Lipase B (CAL-B) |

| Max Yield | 100% (Theoretical) | 50% (Theoretical per enantiomer) |

| Selectivity | High (>95% ee) | Excellent (>99% ee) |

| Mechanism | Metal-ligand bifunctional catalysis | Serine-hydrolase acylation |

| Key Advantage | Direct synthesis from ketone | Mild conditions, no heavy metals |

Visualization of Pathways[1]

Figure 1: Comparison of Asymmetric Transfer Hydrogenation (ATH) and Lipase-mediated Kinetic Resolution pathways.

Analytical Validation

Proving the chirality of PfP-ethanol requires specific techniques due to the unique fluorine signature.

Chiral HPLC

The separation of PfP-ethanol enantiomers is best achieved using polysaccharide-based stationary phases. The

-

Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or AD-H (Amylose analog).

-

Mobile Phase: n-Hexane : Isopropanol (95:5 to 90:10).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV @ 254 nm (Strong absorption due to the aromatic ring).

-

Expected Elution: The electron-deficient ring often alters elution order compared to phenyl analogs; verification with a known standard is required.

19F NMR with Chiral Solvating Agents (CSA)

This is a self-validating method specific to this molecule. The five fluorine atoms act as sensitive probes.

-

Method: Dissolve the racemate in

and add a chiral amine (e.g., (-)-Quinine or (+)-1-Phenylethylamine). -

Observation: The 19F signals (ortho, meta, para) will split into diastereomeric pairs. Integration of these split peaks provides a direct measurement of ee without the need for a column.

Detailed Protocol: Lipase-Mediated Kinetic Resolution

This protocol utilizes Candida antarctica Lipase B (CAL-B) to selectively acylate the (R)-enantiomer, leaving the (S)-enantiomer as the pure alcohol.[1] This follows the Kazlauskas Rule , where the PfP group acts as the "Large" substituent and the methyl group as the "Medium" substituent.

Materials

-

Substrate: Racemic 1-(pentafluorophenyl)ethanol (1.0 eq).

-

Acyl Donor: Vinyl Acetate (3.0 eq) - Irreversible donor.

-

Catalyst: Novozym 435 (Immobilized CAL-B) - 50 mg per mmol of substrate.

-

Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Dry).

Step-by-Step Workflow

-

Preparation:

-

In a flame-dried round-bottom flask, dissolve 1.0 g of racemic 1-(pentafluorophenyl)ethanol in 20 mL of anhydrous MTBE.

-

Add 1.5 mL of Vinyl Acetate.

-

-

Initiation:

-

Add 250 mg of Novozym 435 beads.

-

Place in an orbital shaker at 30°C, 200 rpm. Note: Avoid magnetic stirring bars as they grind the immobilized beads, reducing efficiency.

-

-

Monitoring (Critical Step):

-

Sample 50 µL of the reaction mixture every hour.

-

Stop Point: Terminate the reaction when conversion reaches exactly 50% (typically 4-24 hours depending on scale). Going beyond 50% risks acylating the slower-reacting (S)-enantiomer (lowering the ee of the remaining alcohol).

-

-

Workup:

-

Filter off the enzyme beads (can be washed with acetone and reused).

-

Concentrate the filtrate under reduced pressure.[4]

-

-

Purification:

-

Perform flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Fraction A: (R)-1-(pentafluorophenyl)ethyl acetate (The ester).

-

Fraction B: (S)-1-(pentafluorophenyl)ethanol (The target alcohol).

-

-

Hydrolysis (Optional):

-

If the (R)-enantiomer is desired, hydrolyze Fraction A using mild base (

, MeOH) to recover (R)-alcohol. Caution: Strong base can cause racemization due to the acidic benzylic proton.

-

Stereochemical Logic Map

Figure 2: Stereochemical discrimination mechanism of CAL-B following the Kazlauskas rule.

References

-

Sigma-Aldrich. 2',3',4',5',6'-Pentafluoroacetophenone Product Analysis & Applications. (Used for ATH precursor data).[5]

-

Kanto Chemical Co., Inc. Asymmetric Transfer Hydrogenation Catalysts (Ru-TsDPEN).[6][7] (Describes the catalyst system for acetophenone derivatives).

-

ResearchGate. Kinetic resolution of 1-phenylethanol enantiomers by Candida antarctica lipase B. (Base protocol for the non-fluorinated analog, adapted for PfP).

-

Phenomenex. Chiral HPLC Separations Guide. (General conditions for polysaccharide columns used in benzylic alcohol separation).

Sources

An In-Depth Technical Guide to the Solubility of 1-(pentafluorophenyl)ethanol in Common Organic Solvents

Introduction

1-(Pentafluorophenyl)ethanol is a fluorinated organic compound of significant interest in pharmaceutical development and materials science.[1][2] Its unique structure, featuring a chiral secondary alcohol and an electron-withdrawing pentafluorophenyl ring, imparts valuable properties for its use as a synthetic intermediate.[1][3] The highly fluorinated aromatic moiety can enhance metabolic stability and lipophilicity in drug candidates, making this compound a crucial building block in medicinal chemistry.[3] Understanding the solubility of 1-(pentafluorophenyl)ethanol in common organic solvents is paramount for its effective use in synthesis, purification, and formulation.

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(pentafluorophenyl)ethanol. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on the underlying physicochemical principles governing its solubility and presents a detailed, field-proven experimental protocol for its determination.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4]

Key Physicochemical Properties of 1-(pentafluorophenyl)ethanol:

| Property | Value | Source |

| Molecular Formula | C₈H₅F₅O | [1] |

| Molecular Weight | 212.12 g/mol | [1] |

| Melting Point | 32-37 °C | [5][6] |

| Boiling Point | 102-103 °C at 30 mmHg | [5][6] |

| pKa | ~13.14 (Predicted) | [5] |

| LogP | ~2.435 (Predicted) | [5] |

| Hydrogen Bond Donor | 1 (hydroxyl group) | [5] |

| Hydrogen Bond Acceptor | 1 (hydroxyl oxygen) + 5 (fluorine atoms) | [5] |

The structure of 1-(pentafluorophenyl)ethanol is amphiphilic, possessing both a polar and a non-polar region.[3] The hydroxyl (-OH) group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature generally promotes solubility in polar solvents, particularly those that can also engage in hydrogen bonding, such as alcohols.[2]

Conversely, the pentafluorophenyl ring is a large, non-polar, and lipophilic moiety.[1] The high degree of fluorination also introduces unique electronic properties. While individual C-F bonds are polar, the symmetrical arrangement of five such bonds on the aromatic ring can lead to a relatively non-polar surface. This fluorinated portion of the molecule will favor interactions with less polar or non-polar solvents through van der Waals forces.

The interplay between the polar hydroxyl group and the non-polar pentafluorophenyl ring will determine the compound's solubility in a given solvent.

Qualitative Solubility Profile

Based on the principles of intermolecular forces, a qualitative solubility profile for 1-(pentafluorophenyl)ethanol in common organic solvents can be predicted:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can form strong hydrogen bonds with the hydroxyl group of 1-(pentafluorophenyl)ethanol. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Moderate to High | The dipole-dipole interactions between the solvent and the polar hydroxyl group of the solute will promote dissolution. The non-polar part of the solvents can also interact favorably with the pentafluorophenyl ring. |

| Non-Polar | Toluene, Hexane | Low to Moderate | The primary interactions will be van der Waals forces between the solvent and the pentafluorophenyl ring. The polar hydroxyl group will be disfavored in such a non-polar environment, limiting overall solubility. |

It is important to note that these are predictions. Empirical determination is necessary for quantitative assessment.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is a reliable and widely used technique for determining the solubility of a compound in a specific solvent.[7] This protocol outlines a self-validating system for obtaining accurate and reproducible results.

Diagram of the Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology

1. Preparation of Saturated Solutions:

-

Accurately weigh an amount of 1-(pentafluorophenyl)ethanol that is in excess of its expected solubility and add it to a series of glass vials.

-

Add a precise volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Causality: Using an excess of the solid ensures that the resulting solution will be saturated at equilibrium.

2. Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).

-

Agitate the vials for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

Self-Validation: To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 36h, and 48h). The solubility value should be consistent across the later time points.

3. Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

Causality: Filtration is critical to prevent undissolved solid from artificially inflating the measured concentration.

4. Quantification by UV-Vis Spectroscopy:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer.

-

Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λ_max) for 1-(pentafluorophenyl)ethanol.

-

Use a calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

Creating a Calibration Curve

A calibration curve is essential for accurately determining the concentration of the solute.

1. Preparation of Standard Solutions:

-

Prepare a stock solution of 1-(pentafluorophenyl)ethanol in the solvent of interest at a known concentration.

-

Perform a series of serial dilutions to create at least five standard solutions of decreasing concentrations.

2. Absorbance Measurement:

-

Measure the absorbance of each standard solution at the λ_max.

3. Plotting the Curve:

-

Plot a graph of absorbance versus concentration.

-

Perform a linear regression on the data points. The resulting equation (y = mx + c, where y is absorbance and x is concentration) and the R² value (which should be > 0.99) will be used to calculate the concentration of the unknown samples.

Molecular Interactions and Solubility

The solubility of 1-(pentafluorophenyl)ethanol is a result of the balance of intermolecular forces between the solute and the solvent.

Diagram of Molecular Interactions

Caption: Key intermolecular forces influencing solubility.

In polar protic solvents like ethanol, the dominant interaction is hydrogen bonding between the hydroxyl groups of the solute and the solvent. This strong interaction effectively solvates the 1-(pentafluorophenyl)ethanol molecules, leading to high solubility.

In non-polar solvents like toluene, the primary interactions are weaker van der Waals forces between the pentafluorophenyl ring of the solute and the aromatic ring of the solvent. The energetic penalty of disrupting the hydrogen bonds between solute molecules to dissolve in a non-polar solvent results in lower solubility.

Conclusion

While quantitative solubility data for 1-(pentafluorophenyl)ethanol in common organic solvents is not widely published, a thorough understanding of its physicochemical properties allows for a strong predictive assessment of its solubility behavior. The amphiphilic nature of the molecule suggests good solubility in polar solvents, with decreasing solubility as the solvent polarity decreases. For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and reliable method for empirical determination. This foundational data is critical for optimizing reaction conditions, developing purification strategies, and formulating new chemical entities.

References

-

Bevan, C. D., & Lloyd, J. B. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical Chemistry, 72(8), 1781-1787. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

LookChem. 1-(Pentafluorophenyl)ethanol. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 830-50-2: 1-(Pentafluorophenyl)ethanol | CymitQuimica [cymitquimica.com]

- 3. Buy 1-(Pentafluorophenyl)ethanol | 830-50-2 [smolecule.com]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. 1-(Pentafluorophenyl)ethanol|lookchem [lookchem.com]

- 6. 1-(PENTAFLUOROPHENYL)ETHANOL, 97 | 830-50-2 [amp.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Technical Guide: Health and Safety Profile of 1-(Pentafluorophenyl)ethanol

[1]

Introduction & Chemical Significance

1-(Pentafluorophenyl)ethanol (CAS: 830-50-2) is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical intermediates and chiral auxiliaries.[1][2] Its structure features a perfluorinated aromatic ring attached to a secondary alcohol.

Unlike its non-fluorinated analogue (1-phenylethanol), the presence of five fluorine atoms significantly alters its electronic and physicochemical properties.[1] The electron-withdrawing nature of the pentafluorophenyl group increases the acidity of the hydroxyl proton and enhances lipophilicity, necessitating specific safety protocols distinct from standard organic alcohols.

Chemical Identity Table

| Parameter | Data |

| CAS Number | 830-50-2 |

| IUPAC Name | 1-(Pentafluorophenyl)ethanol |

| Molecular Formula | C₈H₅F₅O |

| Molecular Weight | 212.12 g/mol |

| Physical State | Low-melting solid or clear liquid (Melting Point: 32–37°C) |

| Boiling Point | 102–103°C @ 30 mmHg |

| Flash Point | 87°C (Closed Cup) |

| pKa (Predicted) | ~13.1 (More acidic than ethanol, pKa ~16) |

Hazard Identification & Mechanistic Insight

GHS Classification

Signal Word: WARNING [1][3][4][5]

| Hazard Class | Code | Hazard Statement | Mechanistic Basis |

| Skin Irritation | H315 | Causes skin irritation.[1][3][4][6][7] | The electron-deficient ring increases the acidity of the -OH group, facilitating proton transfer and interaction with dermal proteins.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[3][5][8] | High lipophilicity allows rapid penetration into the corneal epithelium; acidic nature causes localized pH drop. |

| STOT-SE | H335 | May cause respiratory irritation.[1][7] | Volatility at elevated process temperatures allows vapor generation; fluorinated motifs can trigger mucosal inflammation. |

Thermal & Chemical Instability Risks[1]

-

Combustion Products: In the event of a fire, this compound decomposes to release Hydrogen Fluoride (HF) and Carbon Monoxides. HF is systematically toxic and corrosive to bone/tissue.

-

Reactivity: The hydroxyl proton is sufficiently acidic to react vigorously with alkali metals (Na, K) or strong bases (n-BuLi, NaH), potentially releasing flammable hydrogen gas.[1]

Operational Safety & Handling Workflow

This section outlines the decision-making process for handling 1-(pentafluorophenyl)ethanol in a research environment.

Diagram 1: Safe Handling Logic Flow

Figure 1: Decision logic for handling 1-(pentafluorophenyl)ethanol based on physical state and reaction conditions.

Detailed Protocols

1. Personal Protective Equipment (PPE)[1]

-

Gloves: Standard Nitrile (0.11 mm) is generally sufficient for incidental splash.[1] For prolonged contact or immersion, use Laminate PE/EVOH gloves due to the solvent-like penetration properties of fluorinated aromatics.

-

Respiratory: If handling large quantities of the solid (dust risk) outside a fume hood, a half-mask respirator with P100/OV (Organic Vapor) cartridges is required.[1]

-

Eye Protection: Chemical splash goggles are mandatory when handling the liquid phase (melted) to prevent irreversible corneal damage.[1]

2. Storage Requirements

-

Temperature: Store at 2–8°C . The compound has a low melting point (32°C); fluctuating room temperatures can cause cycles of melting and solidification, leading to pressure buildup in sealed vials.

-

Atmosphere: Hygroscopic potential.[1] Store under Argon or Nitrogen.

Emergency Response & Toxicology

Toxicological Context

While specific LD50 data for this intermediate is often proprietary, "read-across" toxicology from Pentafluorophenol and 1-Phenylethanol suggests:

-

Enhanced Absorption: The perfluorinated ring increases lipophilicity (LogP ~2.4), facilitating faster dermal absorption than non-fluorinated analogues.

-

Metabolic Stability: The C-F bonds are metabolically stable. Unlike 1-phenylethanol, which is readily oxidized to acetophenone and excreted, the pentafluorophenyl ring resists typical Phase I oxidation, potentially prolonging systemic retention.[1]

Diagram 2: Emergency Response Protocol

Figure 2: Emergency response workflow emphasizing the risk of HF generation during combustion.

Fire Fighting Specifics

-

Media: Use Dry Chemical, CO₂, or alcohol-resistant foam.[1] Do not use a direct water jet , as this may spread the melting chemical.

-

Hazardous Combustion: Thermal decomposition releases toxic fluoride fumes.[1] Firefighters must wear full turnout gear and SCBA (Self-Contained Breathing Apparatus) to prevent inhalation of HF.[1]

References

Sources

- 1. 1-(Pentafluorophenyl)ethanol|lookchem [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-(PENTAFLUOROPHENYL)ETHANOL, 97 | 830-50-2 [amp.chemicalbook.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. angenechemical.com [angenechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. mmsl.cz [mmsl.cz]

- 8. carlroth.com:443 [carlroth.com:443]

The Fluorine Effect: A Technical Chronicle of 1-(Pentafluorophenyl)ethanol Synthesis

Topic: Discovery and History of 1-(Pentafluorophenyl)ethanol Synthesis Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Fluorinated Scaffold

1-(Pentafluorophenyl)ethanol (CAS: 830-50-2) represents a critical juncture in organofluorine chemistry—a molecule where the extreme electron-withdrawing nature of the perfluorinated ring meets the versatile reactivity of a benzylic alcohol. In modern drug discovery, this scaffold is not merely a solvent or intermediate; it is a probe for the "fluorine effect."

The pentafluorophenyl (

This guide traces the evolution of its synthesis from the hazardous, explosion-prone early days of the 1950s to the high-precision enzymatic resolutions of the 21st century.

Historical Genesis: The Birmingham School (1959)

The history of this molecule is inextricably linked to the "Birmingham School" of fluorine chemistry led by J.C. Tatlow. Before the late 1950s, aromatic fluorocarbons were chemical curiosities, difficult to synthesize and poorly understood.

The breakthrough came in 1959 , when E. Nield, R. Stephens, and J. C. Tatlow published their seminal work, "Aromatic Polyfluoro-compounds. Part I." in the Journal of the Chemical Society.[1] They successfully synthesized pentafluorophenylmagnesium bromide (

The First Synthesis (Grignard Route)

The original synthesis was a testament to experimental bravery. Perfluoro-Grignard reagents are notoriously unstable and can detonate if allowed to dry. The Tatlow group demonstrated that

Historical Significance: This reaction established that the

Synthetic Evolution: From Grignard to Biocatalysis

The synthesis of 1-(pentafluorophenyl)ethanol has evolved through three distinct generations, driven by the need for safety, scalability, and stereochemical purity.

Generation 1: The Organometallic Approach (1959–1980s)

-

Reagents: Pentafluorophenylmagnesium bromide + Acetaldehyde.

-

Mechanism: Nucleophilic addition of the electron-deficient carbanion to the carbonyl.

-

Drawbacks: High safety risk (explosion hazard of perfluoro-Grignards), moisture sensitivity, and racemic product formation.

Generation 2: The Reduction Approach (1990s–Present)

-

Reagents: Pentafluoroacetophenone + NaBH

(or LiAlH -

Mechanism: Hydride transfer to the highly electrophilic carbonyl carbon.

-

Advantage: The starting material, pentafluoroacetophenone, became commercially available. The reaction is safer, robust, and proceeds rapidly due to the electron-withdrawing effect of the

ring, which activates the carbonyl toward nucleophilic attack.

Generation 3: The Asymmetric Frontier (2000s–Present)

-

Method: Enzymatic Kinetic Resolution (EKR).

-

Catalyst: Candida antarctica Lipase B (CAL-B, Novozym 435).

-

Advantage: Delivers enantiopure (R)- or (S)-1-(pentafluorophenyl)ethanol (>99% ee), essential for pharmaceutical applications.

Visualizing the Synthetic Landscape

The following diagram illustrates the connectivity between these synthetic generations.

Figure 1: Evolution of synthetic pathways from the classical 1959 Grignard route to modern enzymatic resolution.

Mechanistic Deep Dive: The "Fluorine Activation"

Why does 1-(pentafluorophenyl)ethanol behave differently than 1-phenylethanol? The answer lies in the electronic perturbation of the carbonyl group in its precursors.

-

Inductive Withdrawal (-I Effect): The five fluorine atoms exert a massive inductive pull. In pentafluoroacetophenone, this depletes electron density from the carbonyl carbon.

-

Electrophilicity: The carbonyl carbon becomes significantly more electrophilic than in acetophenone.

-

Consequence: Reduction with NaBH

is faster. -

Consequence: The resulting alcohol is more acidic (lower pKa) than its non-fluorinated counterpart.

-

-

Lipophilicity: The C-F bonds increase the logP value, enhancing membrane permeability—a key trait for the "Audience" of drug developers.

Experimental Protocols

Protocol A: Modern Chemical Synthesis (Reduction)

This protocol is the industry standard for generating the racemic alcohol for materials science or preliminary screening.

Reagents:

-

Pentafluoroacetophenone (10 mmol)

-

Sodium Borohydride (NaBH

, 12 mmol) -

Methanol (anhydrous, 20 mL)

Procedure:

-

Setup: Charge a flame-dried round-bottom flask with pentafluoroacetophenone and methanol under

atmosphere. Cool to 0°C. -

Addition: Add NaBH

portion-wise over 10 minutes. Note: Gas evolution ( -

Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour. Monitor by TLC (the ketone spot will disappear rapidly).

-

Quench: Carefully quench with 1M HCl until pH < 7.

-

Extraction: Evaporate methanol. Extract the aqueous residue with Dichloromethane (

mL). -

Purification: Dry over

, filter, and concentrate. Vacuum distillation yields the pure product as a clear oil.

Protocol B: Enzymatic Kinetic Resolution (Chiral Synthesis)

This protocol is critical for drug development where enantiopurity is mandatory.

Reagents:

-

Racemic 1-(Pentafluorophenyl)ethanol (5 mmol)

-

Vinyl Acetate (15 mmol, Acyl donor)

-

Novozym 435 (immobilized Candida antarctica Lipase B, 100 mg)

-

Hexane or MTBE (Solvent)

Procedure:

-

Mix: Dissolve the racemic alcohol in Hexane (20 mL). Add Vinyl Acetate.[2]

-

Catalysis: Add Novozym 435 beads.

-

Incubation: Shake at 40°C / 200 rpm.

-

Monitoring: The enzyme selectively acetylates the (R)-enantiomer. Stop the reaction when conversion reaches exactly 50% (typically 24–48 hours).

-

Workup: Filter off the enzyme beads (can be reused).

-

Separation: The mixture now contains (S)-alcohol (unreacted) and (R)-acetate. Separate via column chromatography (Silica gel; Hexane/EtOAc gradient).

Data Summary: Method Comparison

| Method | Reagents | Yield | Enantiomeric Excess (ee) | Safety Profile |

| Grignard (1959) | 40–60% | 0% (Racemic) | Low (Explosion risk) | |

| Chemical Reduction | >95% | 0% (Racemic) | High (Standard lab safety) | |

| Enzymatic Resolution | Novozym 435 + Vinyl Acetate | 45%* | >99% (for (S)-alcohol) | High (Green chemistry) |

*Note: Theoretical maximum yield for kinetic resolution is 50% for a single enantiomer.

References

-

Nield, E., Stephens, R., & Tatlow, J. C. (1959). Aromatic polyfluoro-compounds.[1][3][4] Part I. The synthesis of aromatic polyfluoro-compounds from pentafluorobenzene.[1][3] Journal of the Chemical Society, 166-171.[1] Link

-

Brooke, G. M. (1997). The preparation and properties of polyfluoroaromatic compounds. Journal of Fluorine Chemistry, 86(1), 1-76. Link

-

Gotor-Fernández, V., et al. (2006). Preparation of chiral 1-(hetero)aryl-ethanols using polymer-supported lipases. Journal of Molecular Catalysis B: Enzymatic, 40(3-4), 111-120. Link

-

Sigma-Aldrich. Pentafluorophenylmagnesium bromide Safety Data Sheet. Link

Sources

- 1. 31. Aromatic polyfluoro-compounds. Part I. The synthesis of aromatic polyfluoro-compounds from pentafluorobenzene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 31. Aromatic polyfluoro-compounds. Part I. The synthesis of aromatic polyfluoro-compounds from pentafluorobenzene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. 30. Fluorocyclohexanes. Part V. 1H : 4H/2H : 5H-, 1H : 5H/-2H : 4H-, 1H : 2H/4H : 5H-, and 1H : 2H : 4H/5H-octafluorocyclohexane and derived compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

Thermodynamic Stability of the Pentafluorophenyl Group

A Technical Guide for Drug Discovery & Application Scientists[1]

Executive Summary

The pentafluorophenyl (

This guide moves beyond basic textbook definitions to provide researchers with a functional understanding of the

Part 1: Fundamental Thermodynamics & Electronic Structure

The stability of the pentafluorophenyl group is governed by two primary factors: the strength of the C–F bond and the inversion of the aromatic quadrupole moment.

1.1 The C–F Bond: The Thermodynamic Anchor

The Carbon-Fluorine bond is the strongest single bond in organic chemistry.[1] In the context of a perfluorinated ring, this strength is amplified by the shortening of the C–F bonds due to the high oxidation state of the carbon scaffold.

-

Bond Dissociation Energy (BDE):

116–130 kcal/mol (485–544 kJ/mol). -

Chemical Inertness: The

group is virtually inert to homolytic cleavage, making it highly resistant to radical oxidation pathways common in hepatic metabolism (e.g., P450-mediated hydroxylation).

1.2 The Quadrupole Moment Inversion

Unlike the phenyl group (

-

Benzene (

): Negative quadrupole moment.[2] Electron density is concentrated above/below the ring. -

Pentafluorobenzene (

): Positive quadrupole moment. The electronegative fluorine atoms pull electron density to the ring periphery, leaving the

Implication for Drug Design: This inversion allows

Part 2: Comparative Stability Data

The following table summarizes the quantitative differences between the standard phenyl ring and the pentafluorophenyl motif.

| Property | Phenyl Group ( | Pentafluorophenyl ( | Impact on Stability |

| C-X Bond Energy | ~110 kcal/mol (C-H) | ~116+ kcal/mol (C-F) | Higher resistance to metabolic cleavage. |

| Quadrupole Moment ( | Promotes specific orthogonal | ||

| Hammett Constant ( | 0.00 (Reference) | ~0.4 - 0.5 (Electron Withdrawing) | Deactivates ring toward electrophilic attack (oxidation). |

| Lipophilicity ( | 0.00 (Reference) | +0.7 to +1.0 | Increases membrane permeability; potential for higher protein binding. |

| Major Vulnerability | Electrophilic Aromatic Substitution (Oxidation) | Nucleophilic Aromatic Substitution ( | Shifts degradation pathway from oxidative to nucleophilic. |

Part 3: The Stability Paradox (Reactivity Profile)

While thermodynamically stable against heat and oxidation, the

3.1 Oxidative Resistance (The Strength)

The electron-withdrawing nature of the five fluorine atoms lowers the energy of the HOMO (Highest Occupied Molecular Orbital). This makes the ring unreactive toward electrophiles, effectively "armoring" the molecule against Cytochrome P450 enzymes that rely on oxidative mechanisms (e.g., epoxidation or hydroxylation).

3.2 Nucleophilic Vulnerability (The Achilles' Heel)

The same electron deficiency that protects against oxidation lowers the LUMO (Lowest Unoccupied Molecular Orbital), making the ring susceptible to nucleophiles.

-

Mechanism: Nucleophilic Aromatic Substitution (

).[3] -

Regioselectivity: Attack typically occurs at the para-position.

-

Risk Factors: Thiol-containing metabolites (Glutathione) or high-pH environments can displace the para-fluorine, leading to defluorination and adduct formation.

Figure 1: The

Part 4: Experimental Protocols for Stability Assessment

To validate the stability of a

Protocol A: Oxidative Stability (Liver Microsomes)

Validates resistance to P450-mediated clearance.

-

Preparation: Prepare a 10 mM stock of the test compound in DMSO.

-

Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing pooled liver microsomes (0.5 mg/mL protein).

-

Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6P dehydrogenase).

-

Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

-

Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

-

Success Criteria:

analogs should show >80% remaining parent at 60 min compared to non-fluorinated controls.

Protocol B: Nucleophilic Stress Test (Glutathione Trapping)

Validates resistance to

-

Reagents: Prepare 100 mM Phosphate Buffer (pH 7.4) and a 50 mM Glutathione (GSH) stock.

-

Reaction: Mix test compound (10 µM) with excess GSH (5 mM) in buffer. (High GSH mimics the intracellular environment of hepatocytes).

-

Stress Condition: Incubate at 37°C for 24 hours.

-

Analysis: Analyze via LC-MS looking for a specific mass shift: [M + 307 - 20] .

-

Explanation: Addition of GSH (+307 Da) minus the loss of HF (-20 Da).

-

-

Interpretation: Detection of the GSH adduct indicates para-fluorine displacement. If adduct < 1%, the group is kinetically stable for drug applications.

Figure 2: Dual-pathway stability assessment workflow. Path A tests standard metabolic stability, while Path B specifically targets the unique

Part 5: References

-

Bond Dissociation Energies & Fluorine Chemistry

-

Source: Lemal, D. M. (2004). "Perspective on Fluorocarbon Chemistry." Journal of Organic Chemistry.

-

Relevance: Establishes the thermodynamic baseline of C-F bond strength (~116 kcal/mol) vs C-H bonds.

-

-

Quadrupole Moments & Arene-Perfluoroarene Interactions

-

Source: Williams, J. H. (1993). "The Quadrupole Moment of Benzene and Hexafluorobenzene." Journal of Molecular Structure.

-

Relevance: Defines the

inversion (+31.7 vs -29.0) critical for supramolecular assembly and protein binding.

-

-

Nucleophilic Aromatic Substitution (

) Mechanisms-

Source: Terrier, F. (2013). "Modern Nucleophilic Aromatic Substitution." Wiley-VCH.

-

Relevance: Detailed mechanistic analysis of the Meisenheimer complex formation in electron-deficient arenes.

-

-

Metabolic Stability of Fluorinated Drugs

-

Source: Purser, S., et al. (2008). "Fluorine in Medicinal Chemistry." Chemical Society Reviews.

-

Relevance: Reviews the strategic use of fluorine to block metabolic hot spots and modulate lipophilicity.

-

-

Pentafluorophenyl Esters in Synthesis

Sources

Foreword: The Rationale for Screening 1-(pentafluorophenyl)ethanol

An In-depth Technical Guide to the Initial Biological Screening of 1-(pentafluorophenyl)ethanol

In the landscape of modern drug discovery, the strategic incorporation of fluorine into small molecules has become a cornerstone of medicinal chemistry. The pentafluorophenyl group, in particular, offers a unique combination of properties: it can enhance metabolic stability, increase lipophilicity, and modulate binding interactions with biological targets.[1][2] 1-(pentafluorophenyl)ethanol is a chiral alcohol that serves not only as a valuable synthetic intermediate but also as a candidate for biological screening in its own right.[1][2] Its structure merits investigation for several reasons: the electron-withdrawing nature of the pentafluorophenyl ring can influence the acidity of the hydroxyl group, potentially leading to unique interactions with enzyme active sites.[3] Furthermore, the overall lipophilicity imparted by the fluorine atoms suggests the molecule could readily cross cellular membranes, a prerequisite for intracellular activity.[2]

This guide provides a comprehensive framework for conducting the initial biological evaluation of 1-(pentafluorophenyl)ethanol. It is designed for drug development professionals and researchers, moving beyond simple protocols to explain the causal logic behind each experimental choice. Our approach is a tiered screening cascade, designed to efficiently characterize the compound's biological footprint, from broad cytotoxicity to specific antimicrobial and enzymatic activities.

Section 1: Compound Characterization and Handling

A thorough understanding of the test article's physicochemical properties and safety profile is a non-negotiable prerequisite for any biological screening campaign. This information dictates everything from solvent selection and concentration ranges to the necessary personal protective equipment (PPE).

Physicochemical Properties

The key properties of 1-(pentafluorophenyl)ethanol are summarized below. This data is critical for preparing stock solutions and ensuring consistency across assays.

| Property | Value | Source |

| CAS Number | 830-50-2 | [1][3] |

| Molecular Formula | C₈H₅F₅O | [1][2] |

| Molecular Weight | 212.12 g/mol | [1][2] |

| Appearance | White to light yellow solid or clear liquid | [1] |

| Melting Point | 32-37 °C | [1][4] |

| Boiling Point | 68 - 70 °C / 30 mmHg | [1] |

| Predicted LogP | ~1.9 - 2.44 | [4] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, Ethanol) | [3] |

Note: The melting point is near room temperature, so the physical state may vary.

Safety, Handling, and Storage

Trustworthiness in science begins with safety. 1-(pentafluorophenyl)ethanol is classified as a skin and serious eye irritant.[2][5] Therefore, rigorous adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[5][6]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.[5][6][7] Avoid contact with skin and eyes.[7]

-

Storage: Store in a tightly sealed container in a cool (2-8°C), dry place, away from heat or ignition sources.[1][4][5]

-

Spill & Disposal: In case of a spill, absorb with an inert material and dispose of in a sealed container. Follow all local, state, and federal regulations for chemical waste disposal.

Section 2: The Screening Cascade: A Tiered Approach

A logical, tiered screening strategy is the most efficient method to build a biological profile of a novel compound. This cascade prioritizes experiments to answer the most critical questions first, using the results of each tier to inform the next.

Section 3: Tier 1 - General Cytotoxicity Screening

Core Question: What is the compound's intrinsic toxicity against mammalian cells?

Rationale: Cytotoxicity is a critical parameter in drug discovery.[8][9] Establishing the concentration at which a compound becomes toxic (its cytotoxic concentration 50, or CC50) is essential to define a potential "therapeutic window." A compound that is highly effective against a target but also highly toxic to host cells has limited therapeutic potential. This assay serves as a fundamental baseline for all subsequent testing.[10]

Recommended Assay: Resazurin (AlamarBlue) Reduction Assay

Principle: This assay measures the metabolic activity of viable cells. The blue, non-fluorescent dye resazurin is reduced by mitochondrial enzymes in living cells to the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of viable cells. It is a simple, sensitive, and reliable method.[11][12]

Detailed Experimental Protocol

-

Cell Culture:

-

Select a relevant human cell line (e.g., HEK293 for kidney, HepG2 for liver).

-

Culture cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.

-

-

Cell Plating:

-

Seed cells into a clear-bottom, black-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

-

Incubate the plate for 24 hours to allow cells to attach and resume logarithmic growth.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of 1-(pentafluorophenyl)ethanol in DMSO.

-

Perform a serial dilution of the stock solution to create a range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM).

-

Add 1 µL of each compound dilution to the appropriate wells (in triplicate). Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.

-

Include "cells only" (negative control) and "media only" (background) wells. A known cytotoxic agent (e.g., doxorubicin) can be used as a positive control.

-

Incubate the plate for 48-72 hours.

-

-

Assay Development:

-

Prepare the resazurin working solution according to the manufacturer's instructions.

-

Add 20 µL of the resazurin solution to each well.

-

Incubate for 2-4 hours at 37°C, protected from light.

-

-

Data Acquisition:

-

Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (media only) from all wells.

-

Normalize the data by expressing the fluorescence of treated wells as a percentage of the negative control (untreated cells).

-

Plot the percent viability versus the log of the compound concentration and fit the data to a dose-response curve to determine the CC50 value.

-

Section 4: Tier 2 - Antimicrobial Activity Screening

Core Question: Does the compound exhibit inhibitory activity against pathogenic bacteria or fungi?

Rationale: The search for novel antimicrobial agents is a global health priority.[13] Organofluorine compounds have a history in antimicrobial drug development. The unique electronic properties of 1-(pentafluorophenyl)ethanol make it a candidate for investigation. A standard broth microdilution assay is a quantitative method to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[11]

Recommended Assay: Broth Microdilution MIC Assay

Principle: A standardized suspension of a microorganism is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is determined by visual inspection or spectrophotometric measurement after a defined incubation period.

Detailed Experimental Protocol

-

Microorganism Preparation:

-

Select a panel of relevant microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

-

From a fresh agar plate, inoculate a few colonies into a sterile broth (e.g., Mueller-Hinton Broth).

-

Incubate until the culture reaches the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of ~5 x 10⁵ CFU/mL in the assay plate.

-

-

Compound Preparation:

-

In a sterile 96-well plate, add 50 µL of sterile broth to all wells.

-

Add 50 µL of a 2x concentrated top solution of 1-(pentafluorophenyl)ethanol to the first column, creating a 1:1 dilution.

-

Perform 2-fold serial dilutions across the plate by transferring 50 µL from one well to the next.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized microbial inoculum to each well.

-

Include a "growth control" (no compound) and a "sterility control" (no inoculum).

-

Seal the plate and incubate at 35-37°C for 18-24 hours.

-

-

Data Acquisition:

-

Determine the MIC by identifying the lowest concentration of the compound where no visible turbidity (growth) is observed.

-

Optionally, add a viability indicator like resazurin or read the optical density (OD) at 600 nm with a plate reader.

-

Section 5: Tier 3 - Enzyme Inhibition Screening

Core Question: Does the compound inhibit the activity of a specific, disease-relevant enzyme?

Rationale: Fluorinated compounds are well-known for their potential as enzyme inhibitors, sometimes acting as transition-state analogs or interacting uniquely with active site residues.[14] Screening against a panel of enzymes, such as kinases or proteases, can uncover specific mechanisms of action. Fluorescence-based assays are highly sensitive and amenable to high-throughput screening.[15]

Recommended Assay: General Fluorescence-Based Inhibition Assay

Principle: This protocol describes a general workflow. The specific enzyme, substrate, and buffer conditions will vary. The assay measures the rate of formation of a fluorescent product from a non-fluorescent substrate. An inhibitor will decrease this rate.

Detailed Experimental Protocol

-

Reagent Preparation:

-

Select an enzyme of interest (e.g., a serine protease like chymotrypsin).

-

Prepare an assay buffer optimized for that enzyme's activity.

-

Prepare a stock solution of the enzyme and a fluorogenic substrate (e.g., a peptide with a fluorescent reporter group).

-

-

Assay Procedure:

-

In a 96-well plate, add assay buffer to all wells.

-

Add serial dilutions of 1-(pentafluorophenyl)ethanol to the test wells. Include "no inhibitor" (100% activity) and "no enzyme" (background) controls.

-

Add the enzyme solution to all wells except the background control and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths for the fluorophore.

-

Measure the fluorescence signal kinetically over a period of 30-60 minutes.

-

-

Data Analysis:

-

Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well.

-

Normalize the rates to the "no inhibitor" control to get percent inhibition.

-

Plot percent inhibition versus the log of the compound concentration and fit the data to determine the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%.[16]

-

Section 6: Parallel Assessment - Early ADME-Tox

Rationale: Modern drug discovery integrates ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessment from the very beginning.[17][18] Running key in vitro ADME assays in parallel with activity screens provides a more complete picture of a compound's potential and helps prioritize hits with favorable drug-like properties.[19][20][21]

Key Assays to Consider:

-

Kinetic Solubility: Determines the solubility of the compound in aqueous buffer, a critical factor for absorption.

-

Metabolic Stability: Assesses how quickly the compound is broken down by liver enzymes (microsomes). The pentafluorophenyl group is often added to increase metabolic stability.[2]

-

CYP450 Inhibition: Evaluates the potential for the compound to inhibit major cytochrome P450 enzymes, which can lead to adverse drug-drug interactions.

-

Plasma Protein Binding: Measures the extent to which the compound binds to proteins in the blood, as only the unbound fraction is typically active.

Section 7: Data Interpretation and Path Forward

The initial screening phase generates a multi-dimensional dataset. The goal is to identify "hits"—compounds that show promising activity with an acceptable safety profile—for further investigation.

| Assay Type | Key Parameter | Favorable Outcome | Unfavorable Outcome |

| Cytotoxicity | CC50 | > 30 µM | < 10 µM |

| Antimicrobial | MIC | < 16 µg/mL | > 64 µg/mL |

| Enzyme Inhibition | IC50 | < 10 µM | > 30 µM |

| ADME: Solubility | Kinetic Solubility | > 50 µM | < 5 µM |

| ADME: Metabolism | Microsomal Half-life | > 30 min | < 10 min |

Note: These thresholds are general guidelines and may be adjusted based on the specific target or therapeutic area.

A promising hit would exhibit selective activity (e.g., a low MIC against bacteria but a high CC50 against mammalian cells) and possess favorable ADME properties. Such a compound would be prioritized for further studies, including validation in secondary assays, mechanism of action studies, and initial structure-activity relationship (SAR) exploration.

References

-

Auto-Wares. (2015, July 7). SAFETY DATA SHEET. Retrieved from [Link]

-

LookChem. (n.d.). 1-(Pentafluorophenyl)ethanol. Retrieved from [Link]

-

National Institutes of Health (NIH). (2020, March 12). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Retrieved from [Link]

-

PubMed. (n.d.). ADME-Tox in drug discovery: integration of experimental and computational technologies. Retrieved from [Link]

-

Angene Chemical. (2024, October 17). Safety Data Sheet - 1-(Pentafluorophenyl)ethanol. Retrieved from [Link]

-

Research and Reviews. (2024, June 5). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Retrieved from [Link]

-

MDPI. (n.d.). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. Retrieved from [Link]

-

MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages | Request PDF. Retrieved from [Link]

-

Admescope. (n.d.). Time-critical early ADME characterization. Retrieved from [Link]

-

MDPI. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Retrieved from [Link]

-

ResearchGate. (n.d.). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry | Request PDF. Retrieved from [Link]

-

MDPI. (2021, May 19). Electrolyzed Hydrogen Water Protects against Ethanol-Induced Cytotoxicity by Regulating Aldehyde Metabolism-Associated Enzymes in the Hepatic Cell Line HepG2. Retrieved from [Link]

-

National Institutes of Health (NIH). (2021, October 9). Enzymatic synthesis of fluorinated compounds. Retrieved from [Link]

-

Alachem Co., Ltd. (n.d.). 75853-08-6 | 1-(Pentafluorophenyl)ethanol. Retrieved from [Link]

-

Drug Target Review. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]

-

MDPI. (n.d.). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy 1-(Pentafluorophenyl)ethanol | 830-50-2 [smolecule.com]

- 3. CAS 830-50-2: 1-(Pentafluorophenyl)ethanol | CymitQuimica [cymitquimica.com]

- 4. 1-(Pentafluorophenyl)ethanol|lookchem [lookchem.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. autowaresgroup.com [autowaresgroup.com]

- 7. angenechemical.com [angenechemical.com]

- 8. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity Assays | Thermo Fisher Scientific - UK [thermofisher.com]

- 10. Cytotoxicity assay selection guide | Abcam [abcam.com]

- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. rroij.com [rroij.com]

- 17. lifechemicals.com [lifechemicals.com]

- 18. ADME-Tox in drug discovery: integration of experimental and computational technologies - PubMed [pubmed.ncbi.nlm.nih.gov]